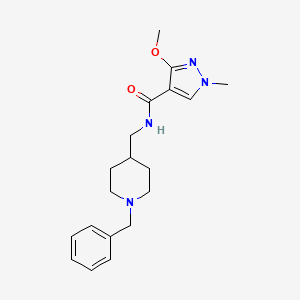

N-((1-benzylpiperidin-4-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Description

N-((1-Benzylpiperidin-4-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a synthetic small molecule characterized by a pyrazole-carboxamide core linked to a benzylpiperidine moiety via a methylene bridge. This structural framework is common in medicinal chemistry, particularly for compounds targeting neurological receptors or enzymes due to the benzylpiperidine scaffold’s affinity for sigma receptors and acetylcholine esterase (AChE) . While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs demonstrate roles in receptor binding, metabolic regulation, and enzymatic inhibition, as discussed below.

Properties

IUPAC Name |

N-[(1-benzylpiperidin-4-yl)methyl]-3-methoxy-1-methylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N4O2/c1-22-14-17(19(21-22)25-2)18(24)20-12-15-8-10-23(11-9-15)13-16-6-4-3-5-7-16/h3-7,14-15H,8-13H2,1-2H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAEXSDRJAVHWFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NCC2CCN(CC2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-benzylpiperidin-4-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves multiple stepsThe reaction conditions often include the use of solvents like ethanol and THF, and reagents such as sodium borohydride for reduction steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-((1-benzylpiperidin-4-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: Commonly involves reagents like sodium borohydride.

Substitution: Both nucleophilic and electrophilic substitution reactions are possible.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenated compounds and strong bases or acids.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield ketones or alcohols, while reduction typically produces amines or alcohols.

Scientific Research Applications

N-((1-benzylpiperidin-4-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential interactions with biological targets.

Medicine: Explored for its potential therapeutic effects, particularly in pain management and neurological disorders.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-((1-benzylpiperidin-4-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

N-(1-Benzylpiperidin-4-yl)-N-phenylpropanamid (Benzylfentanyl Analog)

- Structure : Features a benzylpiperidine group linked to a propanamide chain and phenyl group.

- Pharmacology : Classified as a regulated substance (BetmVV-EDI), suggesting opioid-like activity or receptor modulation .

- Comparison : Unlike the target compound, this analog lacks a pyrazole ring but shares the benzylpiperidine motif, highlighting the scaffold’s versatility in diverse pharmacological contexts.

N-(1-Benzylpiperidin-4-yl)phenylacetamides

- Structure : Benzylpiperidine linked to phenylacetamide ().

- Pharmacology : Demonstrated high affinity for sigma1 receptors, with SAR studies showing that the benzylpiperidine group enhances binding potency .

- Comparison: The target compound’s benzylpiperidine group may similarly enhance receptor interactions, though its pyrazole-carboxamide core could redirect selectivity toward non-sigma targets (e.g., AChE or cannabinoid receptors).

2-(4-Benzoylphenoxy)-N-(1-benzylpiperidin-4-yl)acetamide

- Structure: Benzylpiperidine connected to a phenoxyacetamide group.

- Metabolism : Identified as a blood metabolite, indicating susceptibility to oxidative metabolism .

Functional Group Modifications and Activity

R2 Substitutions in Tetrahydrocarbazole Derivatives

- Key Finding : In tetrahydrocarbazole-based leads, replacing the benzylpiperidine group (compound 5781464) with a phenethylpiperidine (compound 5781441) reduced potency by 30%, underscoring the benzyl group’s critical role in target engagement .

- Implication : The target compound’s benzylpiperidine group likely contributes to its binding affinity, mirroring trends observed in structurally unrelated scaffolds.

Pyrazole-Carboxamide Derivatives

- Example : 1-(3-Methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(2-(trifluoromethyl)phenyl)piperidine-4-carboxamide ().

- Structure : Shares the 3-methoxy-1-methylpyrazole and carboxamide groups but substitutes benzylpiperidine with a trifluoromethylphenyl-piperidine.

- Comparison : The trifluoromethyl group increases electronegativity and metabolic stability compared to the benzyl group, suggesting trade-offs between lipophilicity and bioavailability.

Receptor and Enzyme Interactions

- Sigma1 Receptors: Benzylpiperidine-containing analogs (e.g., ) show nanomolar affinity for sigma1 receptors, which regulate calcium signaling and neuroprotection. The target compound may share this activity .

- Cannabinoid Receptors: highlights that benzylpiperidine derivatives could indirectly modulate cannabinoid receptors via shared metabolic pathways (e.g., quinolinic acid metabolism) .

Biological Activity

N-((1-benzylpiperidin-4-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a compound of interest in pharmacological research due to its potential biological activities. This article aims to summarize the available data on its biological activity, including mechanisms of action, target interactions, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 388.53 g/mol |

| Purity | ≥ 95% |

Structural Characteristics

The compound features a pyrazole core substituted with a methoxy group and a benzylpiperidine moiety, which contributes to its interaction with various biological targets.

Target Interactions

Research indicates that this compound may interact with several biological targets, including:

- Acetylcholinesterase (AChE) : Inhibition of AChE can lead to increased levels of acetylcholine, potentially enhancing cognitive functions and exhibiting neuroprotective effects.

- Sigma Receptors : Similar derivatives have shown affinity for sigma receptors, which are implicated in various neurological processes .

Mode of Action

The compound's mechanism primarily involves the modulation of neurotransmitter systems. By inhibiting AChE, it may enhance cholinergic transmission, which is beneficial in conditions like Alzheimer's disease. Furthermore, its interaction with sigma receptors suggests potential roles in pain modulation and neuroprotection.

Pharmacological Evaluation

Several studies have evaluated the pharmacological effects of compounds related to this compound:

- Cognitive Enhancement : In vitro studies have demonstrated that compounds with similar structures can improve memory and learning in animal models by increasing acetylcholine levels .

- Antitumor Activity : Some derivatives have been assessed for their antitumor properties, showing promise in inhibiting cancer cell proliferation through various pathways .

- Pain Modulation : Compounds interacting with sigma receptors have been linked to analgesic effects, indicating potential applications in pain management .

Case Studies

A notable case study involved the synthesis and evaluation of related piperidine derivatives that exhibited significant binding affinities for sigma receptors, with Ki values indicating high selectivity. For instance, N-(1-benzylpiperidin-4-yl)phenylacetamide showed a Ki value of 3.90 nM for sigma1 receptors .

Q & A

Q. Advanced Optimization Strategies

-

Catalysis : Use of cesium carbonate and copper(I) bromide in DMSO for cross-coupling reactions improves regioselectivity and reduces byproducts .

-

Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, critical for high-temperature reactions .

-

Yield Data :

Step Conditions Yield Reference Pyrazole formation DMF, 1.5 eq. amine, reflux 85% Piperidine coupling Cs₂CO₃, CuBr, DMSO, 35°C 17.9%

How can structural discrepancies in NMR or HRMS data for this compound be resolved during characterization?

Q. Basic Characterization Techniques

- ¹H/¹³C NMR : Key signals include the methoxy group (~3.8 ppm), benzyl aromatic protons (7.2–7.4 ppm), and piperidine methylene protons (2.5–3.1 ppm) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with mass accuracy <5 ppm .

Q. Advanced Data Contradiction Analysis

- Stereochemical Ambiguities : Use 2D NMR (e.g., NOESY) to resolve piperidine conformers or benzyl group orientation .

- Impurity Identification : LC-MS/MS to detect side products (e.g., dealkylated analogs) from incomplete coupling steps .

- Crystallography : Single-crystal X-ray diffraction for absolute configuration verification, if crystallizable .

What strategies are recommended for structure-activity relationship (SAR) studies targeting the pyrazole and piperidine moieties?

Q. Basic SAR Modifications

Q. Advanced Pharmacological Profiling

-

In Vitro Assays :

-

Key Findings :

Modification Biological Activity Reference 3-Fluoro substitution 2x increase in kinase inhibition 4-Fluorobenzyl piperidine Improved metabolic stability (t₁/₂ > 60 min)

How should researchers address conflicting solubility and toxicity data in preclinical studies?

Q. Basic Safety Protocols

Q. Advanced Contradiction Resolution

- Particle Size Effects : Nanomilling or spray-drying to improve bioavailability if low solubility conflicts with in vivo efficacy .

- Metabolite Profiling : LC-HRMS to identify toxic metabolites (e.g., N-oxide derivatives) that may explain discrepancies .

What analytical methods are most robust for quantifying this compound in biological matrices?

Q. Basic Quantification

Q. Advanced Method Development

-

LC-MS/MS : MRM transitions (e.g., m/z 400→215) enhance specificity in complex matrices like liver homogenates .

-

Validation Parameters :

Parameter Requirement Linearity R² > 0.99 Precision CV < 15% Recovery >85%

How can computational modeling guide the optimization of this compound’s pharmacokinetic profile?

Q. Basic Docking Studies

- Target Binding : AutoDock Vina for predicting interactions with target proteins (e.g., kinase ATP-binding sites) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.